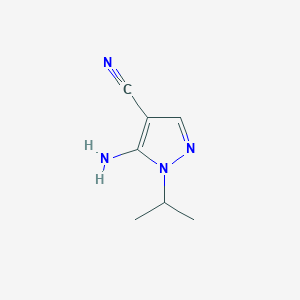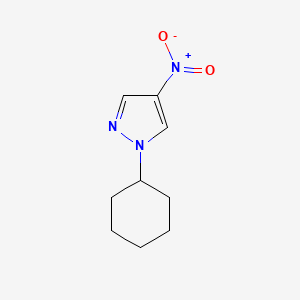
5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 21254-23-9. It has a molecular weight of 150.18 .
Synthesis Analysis
An efficient one-pot protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile and its derivative has been reported. This involves the use of aromatic aldehyde, malononitrile, phenylhydrazine, and Mg-Fe hydrotalcite as a heterogeneous catalyst at ambient temperature .Molecular Structure Analysis
The molecular structure of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is represented by the linear formula C7H10N4 . The InChI code for this compound is 1S/C7H10N4/c1-5(2)11-7(9)6(3-8)4-10-11/h4-5H,9H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
- Facile One-Pot Synthesis : A novel one-pot multicomponent protocol for synthesizing derivatives of 5-amino-1H-pyrazole-4-carbonitrile has been developed, utilizing alumina–silica-supported MnO2 as a recyclable catalyst in water. This process yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles with high efficiency, demonstrating a significant advancement in the synthesis of these compounds (Poonam & Singh, 2019).
Molecular Structure Analysis
- Crystal and Molecular Structure : The crystal structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile is characterized by intermolecular N-H…N and C-H…Cl interactions, providing insights into the molecular arrangement and stability of this compound (Fathima et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition Performance : Pyranopyrazole derivatives, including compounds related to 5-amino-1H-pyrazole-4-carbonitrile, have been investigated as inhibitors for mild steel corrosion in HCl solution. These studies reveal their potential in protecting metals against corrosion, an important application in industrial processes (Yadav et al., 2016).
Green Synthesis Approaches
- Eco-Friendly Synthesis : Sodium ascorbate has been utilized as a catalyst for the green synthesis of 5-aminopyrazole-4-carbonitriles, highlighting an environmentally friendly approach to producing these compounds (Kiyani & Bamdad, 2018).
Antiviral Activity
- Anti-HSV-1 Evaluation : Some derivatives of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile have shown promising antiviral activity against herpes simplex virus type-1 (HSV-1), suggesting their potential in antiviral therapies (Rashad et al., 2009).
Synthesis of Novel Derivatives
- Unexpected Formation of Pyrazolopyrimidines : Research has shown the synthesis of new 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles and unexpected 1H-pyrazolo[3,4-d]pyrimidine derivatives from 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles, demonstrating the versatility of these compounds in forming diverse molecular structures (Faria et al., 2013).
Safety And Hazards
The safety information available indicates that 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is potentially hazardous. The associated hazard statements are H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
5-amino-1-propan-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5(2)11-7(9)6(3-8)4-10-11/h4-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLUYAARRNLXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591774 | |
| Record name | 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
21254-23-9 | |
| Record name | 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1356701.png)











